2-(1H-Imidazol-1-yl)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

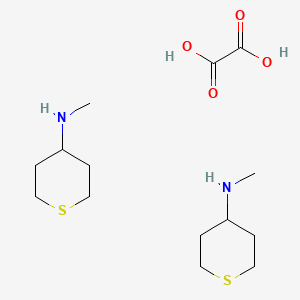

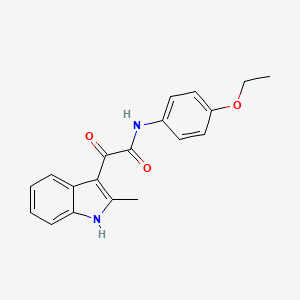

“2-(1H-Imidazol-1-yl)propan-1-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of imidazole derivatives, such as “2-(1H-Imidazol-1-yl)propan-1-amine”, often involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and various aldehydes . The absence of signals belonging to the NH2 group in the Fourier transform infrared (FTIR) spectra of the synthesized compounds is an important evidence of this reaction .Molecular Structure Analysis

The molecular structure of “2-(1H-Imidazol-1-yl)propan-1-amine” can be characterized by spectroscopic methods such as FTIR, proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) . Theoretical studies of the compound can be carried out by DFT/B3LYP/6-311++G(d,p) method .Chemical Reactions Analysis

The chemical reactions involving “2-(1H-Imidazol-1-yl)propan-1-amine” often result in the formation of new imidazole derivatives . These reactions are typically characterized by the disappearance of the NH2 vibration bands of 3-(1H-imidazol-1-yl)propan-1-amine in the FTIR spectra of the reaction products .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-Imidazol-1-yl)propan-1-amine” include a molecular weight of 198.09 . It is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Imidazole is a core component of many pharmaceutical drugs due to its broad range of chemical and biological properties . It’s found in drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Antibacterial Activity

Imidazole derivatives show antibacterial activity, making them useful in the development of new drugs .

Antimycobacterial Activity

Imidazole derivatives also exhibit antimycobacterial activity . For instance, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole has been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Anti-inflammatory Activity

Imidazole compounds have been found to possess anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory conditions .

Antitumor Activity

Imidazole derivatives have shown potential in antitumor activity . This makes them a promising area of research in the development of new cancer treatments.

Antioxidant Activity

Imidazole compounds have been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antifungal Activity

Some aryl and aralkyl esters of 2-(1H-imidazol-1-yl)-1-phenylethanols have shown more anti-Candida albicans activity than miconazole .

Applications in Material Science

Imidazole and its derivatives have found applications in material science, particularly in the synthesis of coordination polymers (CPs). CPs have various potential applications in luminescence, catalysis, magnetism, drug delivery, gas adsorption and separation .

Safety and Hazards

Direcciones Futuras

The future directions for “2-(1H-Imidazol-1-yl)propan-1-amine” and its derivatives could involve further exploration of their therapeutic potential. Imidazole has become an important synthon in the development of new drugs . Therefore, there is a great importance of heterocyclic ring containing drugs . The development of a new drug that overcomes the AMR problems is necessary .

Propiedades

IUPAC Name |

2-imidazol-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6(4-7)9-3-2-8-5-9/h2-3,5-6H,4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOYMXGHHZSHPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2817561.png)

![N-(sec-butyl)-4-(3-{2-[{[(4-chlorophenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B2817563.png)

![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B2817567.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2817573.png)

![3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2817577.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-ylamino]acetamide](/img/structure/B2817578.png)

![4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2817583.png)